molecular formula C27H21N3O2S B2729667 (Z)-ethyl 4-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate CAS No. 477186-46-2

(Z)-ethyl 4-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Cat. No. B2729667
CAS RN: 477186-46-2
M. Wt: 451.54
InChI Key: PUSNBRYOOZQRIC-QJOMJCCJSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

Thiazoles can be synthesized through various methods. For instance, a series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and screened for their in vitro antioxidant properties .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .


Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions. For instance, a benzothiazole appended 2,2′- (1,4-phenylene)diacetonitrile derivative has been synthesized and investigated as a novel sensor, capable of showing high selectivity and sensitivity towards CN− over a wide range of other interfering anions .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on their specific structure. For instance, when a benzothiazole appended 2,2′- (1,4-phenylene)diacetonitrile derivative is exposed to CN−, it displays a significant increase in fluorescence at 445 nm, resulting in strong sky-blue fluorescence emission .

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on their structure and the biological target. For example, some thiazole derivatives have been found to have potent antibacterial activity against both Gram-positive and Gram-negative strains . The results from cytoplasmic membrane permeabilization assay, FACS study as well as DNA-binding assays suggest membrane perturbing as well as intracellular mode of action of this class of compounds .

Future Directions

Thiazole derivatives continue to be an active area of research due to their wide range of applications in the field of drug design and discovery . Future research may focus on the development of new thiazole-based compounds with improved efficacy and safety profiles.

properties

IUPAC Name

ethyl 4-[[(Z)-2-cyano-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O2S/c1-2-32-27(31)22-12-14-24(15-13-22)29-17-23(16-28)26-30-25(18-33-26)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-15,17-18,29H,2H2,1H3/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSNBRYOOZQRIC-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 4-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

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